10-Undecenoic acid, 2-hydroxy-1-(hydroxymethyl)ethyl ester
Overview
Description
10-Undecenoic acid, 2-hydroxy-1-(hydroxymethyl)ethyl ester is an organic compound with the molecular formula C14H26O4. It is an ester derived from 10-undecenoic acid and glycerol. This compound is known for its unique chemical structure, which includes a long hydrocarbon chain with a terminal double bond and an ester linkage. It is commonly used in various industrial applications due to its reactivity and functional properties .
Preparation Methods
The synthesis of 10-undecenoic acid, 2-hydroxy-1-(hydroxymethyl)ethyl ester typically involves the esterification of 10-undecenoic acid with glycerol. This reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include heating the reactants under reflux to facilitate the esterification process .
Industrial production methods may involve the use of continuous flow reactors to optimize the reaction efficiency and yield. The process parameters, such as temperature, pressure, and catalyst concentration, are carefully controlled to ensure the desired product quality .
Chemical Reactions Analysis
10-Undecenoic acid, 2-hydroxy-1-(hydroxymethyl)ethyl ester undergoes various chemical reactions, including:
Oxidation: The double bond in the hydrocarbon chain can be oxidized to form epoxides or diols. Common oxidizing agents include peracids and osmium tetroxide.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl groups can undergo substitution reactions with halides or other nucleophiles to form ethers or esters.
Major products formed from these reactions include epoxides, diols, alcohols, and substituted esters .
Scientific Research Applications
10-Undecenoic acid, 2-hydroxy-1-(hydroxymethyl)ethyl ester has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of various polymers and surfactants.
Biology: It serves as a precursor for the synthesis of bioactive molecules and is used in studies related to lipid metabolism.
Medicine: It is investigated for its potential antimicrobial and antifungal properties.
Industry: It is used in the production of lubricants, plasticizers, and coatings
Mechanism of Action
The mechanism of action of 10-undecenoic acid, 2-hydroxy-1-(hydroxymethyl)ethyl ester involves its interaction with cellular membranes and enzymes. The ester linkage and hydroxyl groups allow it to integrate into lipid bilayers, affecting membrane fluidity and permeability. Additionally, its hydrocarbon chain can interact with hydrophobic regions of proteins, potentially inhibiting enzyme activity or altering protein function .
Comparison with Similar Compounds
Similar compounds to 10-undecenoic acid, 2-hydroxy-1-(hydroxymethyl)ethyl ester include:
Dodecanoic acid, 2-hydroxy-1-(hydroxymethyl)ethyl ester:
Hexadecanoic acid, 2-hydroxy-1-(hydroxymethyl)ethyl ester:
The uniqueness of this compound lies in its specific chain length and the presence of a terminal double bond, which imparts distinct reactivity and functional properties .
Properties
IUPAC Name |
1,3-dihydroxypropan-2-yl undec-10-enoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26O4/c1-2-3-4-5-6-7-8-9-10-14(17)18-13(11-15)12-16/h2,13,15-16H,1,3-12H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYFKEANHFZHYLD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCCCCCCCC(=O)OC(CO)CO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20431877 | |
Record name | 10-Undecenoic acid, 2-hydroxy-1-(hydroxymethyl)ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20431877 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
142564-41-8 | |
Record name | Glyceryl 2-undecylenate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142564418 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 10-Undecenoic acid, 2-hydroxy-1-(hydroxymethyl)ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20431877 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | GLYCERYL 2-UNDECYLENATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/080YJC95AP | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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